1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a unique structure that combines a piperazine ring, a pyrido[1,2-a]benzimidazole core, and a dichlorobenzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the dichlorobenzyl group. The final step involves the formation of the pyrido[1,2-a]benzimidazole core and the addition of the carbonitrile group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile: This compound has a similar structure but with a propyl group instead of a methylbutyl group.
1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile: This compound differs in the position of the chlorine atoms on the benzyl group.
1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: This compound has a single chlorine atom on the benzyl group.
Properties
Molecular Formula |
C29H31Cl2N5 |
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Molecular Weight |
520.5 g/mol |
IUPAC Name |
1-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C29H31Cl2N5/c1-19(2)8-10-22-20(3)23(17-32)28-33-26-6-4-5-7-27(26)36(28)29(22)35-14-12-34(13-15-35)18-21-9-11-24(30)25(31)16-21/h4-7,9,11,16,19H,8,10,12-15,18H2,1-3H3 |
InChI Key |
UKJKGAXQKIEAEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)N4CCN(CC4)CC5=CC(=C(C=C5)Cl)Cl)C#N |
Origin of Product |
United States |
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